molecular formula C22H30N2O B14657697 alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide CAS No. 50765-88-3

alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide

Katalognummer: B14657697
CAS-Nummer: 50765-88-3
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: BJFPXELCDQCHFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide is a complex organic compound with a unique structure that includes both amine and naphthylacetamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multiple steps, starting with the preparation of the naphthylacetamide core. This can be achieved through the reaction of naphthalene with acetic anhydride in the presence of a catalyst. The resulting naphthylacetamide is then subjected to further reactions to introduce the ethylmethylaminoethyl and prenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Alpha-(2-Methylaminoethyl)-alpha-prenyl-1-naphthylacetamide
  • Alpha-(2-Ethylaminoethyl)-alpha-prenyl-1-naphthylacetamide
  • Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylacetamide

Uniqueness

Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

50765-88-3

Molekularformel

C22H30N2O

Molekulargewicht

338.5 g/mol

IUPAC-Name

2-[2-[ethyl(methyl)amino]ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide

InChI

InChI=1S/C22H30N2O/c1-5-24(4)16-15-22(21(23)25,14-13-17(2)3)20-12-8-10-18-9-6-7-11-19(18)20/h6-13H,5,14-16H2,1-4H3,(H2,23,25)

InChI-Schlüssel

BJFPXELCDQCHFX-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)CCC(CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.